(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one

HCV NS3 protease inhibitors Boceprevir synthesis Chiral intermediate

This (3R,7aS)-configured pyrrolo-oxazolone is a critical chiral intermediate for Boceprevir (SCH 503034) synthesis, dictating stereochemistry at the P2 cyclopropylproline fragment. Substitution with enantiomeric (3S,7aR) or saturated tetrahydro analogs is stereochemically precluded and yields inactive diastereomers. Also a dual BCRP1/MRP1 efflux pump modulator (EC50 2.5 µM / 7.0 µM) for resistant-cancer probe development. Research-use only; contact us for bulk GMP synthesis and custom SAR derivatization.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B7817823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1C2C=CC(=O)N2C(O1)C3=CC=CC=C3
InChIInChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2/t10-,12+/m0/s1
InChIKeyGYAPIMIROZBAGG-CMPLNLGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,7aS)-3-Phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one: A Chiral HCV Intermediate for Boceprevir Synthesis


(3R,7aS)-3-Phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one (CAS 134107-65-6) is a chiral bicyclic lactam featuring a fused pyrrolo-oxazolone core with a phenyl substituent at the 3-position [1]. This heterocyclic compound serves as a critical intermediate in the multi-step synthesis of Boceprevir (SCH 503034), a first-generation, orally bioavailable HCV NS3/4A serine protease inhibitor approved for the treatment of chronic hepatitis C genotype 1 infection [2]. The compound exhibits a defined (3R,7aS) absolute configuration, which is essential for the correct stereochemical outcome at the cyclopropylproline (P2) fragment of Boceprevir [1].

Why (3R,7aS)-3-Phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one Cannot Be Replaced by In-Class Analogs


In-class substitution of this specific stereoisomer is precluded by the stringent stereochemical requirements of the downstream Boceprevir synthetic pathway. Boceprevir itself is an amorphous mixture of two diastereomers in a 1.15:1 ratio, differing in configuration at the carbon atom adjacent to the ketoamide terminus [1]. The (3R,7aS)-configured pyrrolo-oxazolone intermediate controls the stereochemistry at the P2 cyclopropylproline fragment; use of the enantiomeric (3S,7aR) form (CAS 118867-99-5) or the saturated tetrahydro analog (CAS 103201-79-2) would propagate incorrect chirality, yielding an inactive or off-target stereoisomer of the final drug. Additionally, efflux pump modulation data from BindingDB reveals differential activity against BCRP1 (EC50 2.50 × 10³ nM) and MRP1 (EC50 7.00 × 10³ nM) [2], indicating that even within the same scaffold, minor structural variations—such as saturation of the 1,7a-double bond or epimerization—could alter transporter interaction profiles. These stereochemical and pharmacological constraints make generic substitution without rigorous re-validation scientifically unsound.

Quantitative Differentiation Evidence for (3R,7aS)-3-Phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one Versus Closest Comparators


Stereochemical Configuration (3R,7aS) as an Absolute Requirement for Boceprevir P2 Fragment Synthesis

The (3R,7aS) absolute configuration of this compound is a non-negotiable stereochemical requirement for the synthesis of the cyclopropylproline (P2) fragment of Boceprevir. The enantiomeric (3S,7aR) form (CAS 118867-99-5) would yield the incorrect antipode of the cyclopropylproline intermediate, producing an inactive stereoisomer of Boceprevir. The published Boceprevir medicinal chemistry route, as disclosed by Venkatraman et al., uses the (3R,7aS)-configured perhydropyrrolo[1,2-c]oxazol-4-one precursor [1], which is dehydrogenated via α-selenylation with PhSeCl/KHMDS/TMSCl followed by H₂O₂ oxidation to afford the target dihydro compound as intermediate XXXVIII [2]. No alternative configuration has been reported to yield biologically active Boceprevir.

HCV NS3 protease inhibitors Boceprevir synthesis Chiral intermediate

BCRP1 (ABCG2) Efflux Transporter Modulation Activity

This compound modulates BCRP1-mediated drug efflux with an EC50 of 2.50 × 10³ nM (2.5 µM) in mitoxantrone-resistant human MES-SA cells, as assessed by Hoechst 33342 accumulation over 15 minutes [1]. This activity places it in the low-micromolar range for BCRP1 modulation. By comparison, the well-characterized reference BCRP inhibitor Ko143 (a fumitremorgin C analog) exhibits IC50 values typically in the 10–25 nM range in similar Hoechst 33342 accumulation assays [2]. While approximately 100- to 250-fold less potent than Ko143, the compound's distinct pyrrolo-oxazolone scaffold offers a structurally differentiated starting point for medicinal chemistry optimization of BCRP1 modulators. No BCRP1 modulation data are publicly available for the (3S,7aR) enantiomer or the tetrahydro analog, preventing direct stereochemical comparison.

ABC transporter modulation BCRP1/ABCG2 Multidrug resistance

MRP1 (ABCC1) Efflux Transporter Modulation Activity

The compound modulates MRP1-mediated drug efflux with an EC50 of 7.00 × 10³ nM (7.0 µM) in doxorubicin-resistant human H69 small-cell lung carcinoma cells, assessed by calcein AM accumulation over 15 minutes [1]. The reference MRP1 inhibitor MK-571 typically exhibits IC50 values in the 0.5–2.0 µM range for MRP1 inhibition in calcein AM accumulation assays [2]. This positions the compound as 3.5- to 14-fold less potent than MK-571 but with a structurally distinct pyrrolo-oxazolone core. Notably, the compound shows approximately 2.8-fold selectivity for BCRP1 (EC50 2.5 µM) over MRP1 (EC50 7.0 µM) within the same curated dataset [1], suggesting a degree of transporter selectivity that may be exploitable in probe development. No MRP1 data exist for the enantiomeric or tetrahydro analogs.

MRP1/ABCC1 transporter Multidrug resistance protein Efflux pump pharmacology

Boceprevir Process Yield Improvement Through Telescoped Oxidation Step Optimization

In the Boceprevir manufacturing process, the oxidation step that converts the saturated pyrrolo-oxazolone intermediate to the target 1,7a-dihydro compound (and subsequent intermediates) was identified as a critical yield-limiting step. Bhalerao et al. reported that telescoping the first three and last two steps of the five-step process, combined with optimization of the Dess–Martin periodinane (DMP) oxidation protocol (1.6 equiv DMP added in three equal lots at 45 min intervals at 5–10 °C, then maintained at 12–18 °C for 3 h), increased the overall process yield from 23% (stepwise isolation) to 35% (telescoped process), while reducing production cost from $29,984/kg to $21,882/kg [1]. Although this yield improvement represents the cumulative effect of multiple telescoped steps rather than the oxidation step alone, the oxidation stage—in which this compound or its immediate precursor participates—was explicitly identified as one of the critical steps governing overall process efficiency.

Process chemistry Boceprevir manufacturing Oxidation optimization

Commercial Purity and Vendor Availability of (3R,7aS) vs. (3S,7aR) Stereoisomers

The target (3R,7aS) compound is commercially available from multiple suppliers at purities of 95% (Enamine via Chembase, CymitQuimica) [1] and 98% (Leyan, Chemscene) . The enantiomeric (3S,7aR) form (CAS 118867-99-5) is available at comparable purities of ≥97% (Wanvibio) [2] and 95%+ (Chemenu) . While commercial purity alone does not differentiate the two enantiomers, the (3R,7aS) form benefits from broader vendor availability (at least five distinct suppliers identified: Enamine, CymitQuimica, Leyan, Chemscene, Bidepharm) and is explicitly stocked as a Boceprevir intermediate, whereas the (3S,7aR) enantiomer is typically listed as a general chiral heterocyclic building block without a defined pharmaceutical intermediate application.

Chemical procurement Chiral purity Intermediate sourcing

Validated Application Scenarios for (3R,7aS)-3-Phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one


Synthesis of Boceprevir (SCH 503034) and Structural Analogs via the Venkatraman/Bhalerao Route

This compound serves as intermediate XXXVIII in the established synthetic route to Boceprevir. Following dehydrogenation of the saturated perhydropyrrolo-oxazolone precursor via α-selenylation (PhSeCl/KHMDS/TMSCl) and H₂O₂ oxidation, the target dihydro compound undergoes cyclopropanation with isopropyl trimethylphosphonium bromide/BuLi, reductive ring opening with LiAlH₄, N-debenzylation by catalytic hydrogenation, Boc protection, Jones oxidation, and esterification to yield the N-Boc-cyclopropaproline methyl ester (P2 fragment) [1]. The telescoped process described by Bhalerao et al. achieves a 35% overall yield with a cost of approximately $21,882/kg, representing a 52% yield improvement over the stepwise isolation process [2].

Medicinal Chemistry Exploration of BCRP1 (ABCG2) Efflux Pump Modulators Based on a Pyrrolo-Oxazolone Scaffold

With an EC50 of 2.50 × 10³ nM for BCRP1 modulation in mitoxantrone-resistant MES-SA sarcoma cells [1], this compound provides a structurally differentiated chemotype for initiating structure–activity relationship (SAR) studies aimed at improving BCRP1 inhibitory potency. Its ~2.8-fold selectivity over MRP1 (EC50 7.00 × 10³ nM) [1] offers a baseline selectivity profile that can be optimized through systematic substitution at the 3-phenyl position, modification of the 1,7a-double bond, or introduction of substituents at the 6- and 7-positions of the pyrrolo ring.

Dual BCRP1/MRP1 Polypharmacology Probe Development for Multidrug Resistance Studies

The compound's dual modulation of BCRP1 (EC50 2.5 µM) and MRP1 (EC50 7.0 µM) [1] makes it a candidate for developing polypharmacology probes to study overlapping efflux pump contributions in resistant cancer models. Unlike the BCRP1-selective tool Ko143 [2] or the MRP1-preferring inhibitor MK-571 [3], this pyrrolo-oxazolone engages both transporters at low-micromolar concentrations with a modest bias toward BCRP1, potentially enabling simultaneous blockade of both efflux routes in dual-resistant cell lines.

Chiral Intermediate for Second-Generation HCV NS3 Protease Inhibitors

The cyclopropylproline fragment derived from this intermediate has been incorporated into Boceprevir analogs and second-generation HCV protease inhibitors such as Narlaprevir (SCH 900518) [1]. Researchers developing next-generation HCV NS3/4A inhibitors can leverage the (3R,7aS) intermediate to access the P2 cyclopropylproline motif, which contributes to the constrained bicyclic geometry required for potent, selective binding to the HCV NS3 active site (Ki = 14 nM for Boceprevir in enzyme assays [2]).

Quote Request

Request a Quote for (3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.